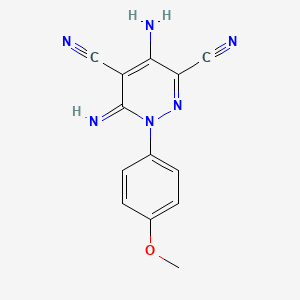
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as CMAA, is a synthetic compound that has been gaining attention in the field of scientific research due to its various potential applications. This compound is a derivative of cinnamic acid and has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties.
作用机制
The mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood. However, it has been proposed that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may exert its anti-inflammatory and anti-tumor effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses as well as cell growth and survival. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to possess antioxidant properties and has been shown to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
One advantage of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid. One potential direction is the development of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, which may provide insights into its potential applications. In addition, the study of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may help to optimize its use in clinical settings.
合成方法
The synthesis of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid involves the reaction between cinnamic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid.
科学研究应用
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have antioxidant properties and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-16-10-7-15(8-11-16)13-17(19(22)23)20-18(21)12-9-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)(H,22,23)/b12-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJKDIDQADNQZ-AAMUTCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5499169.png)
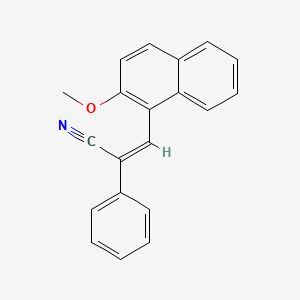
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)
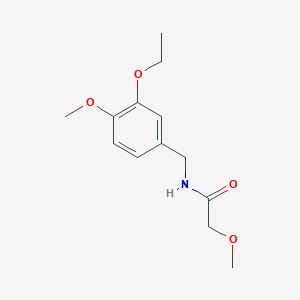
![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![7-(3-chlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5499220.png)
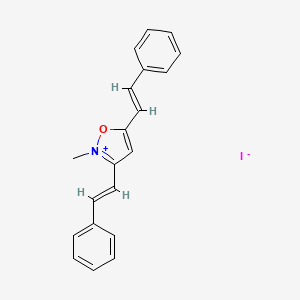
![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-8-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5499240.png)
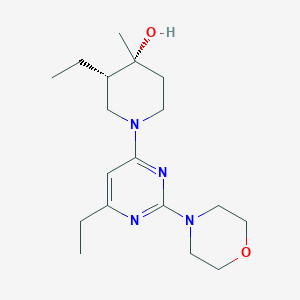
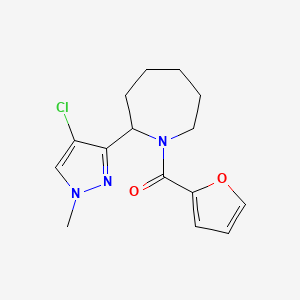
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)
